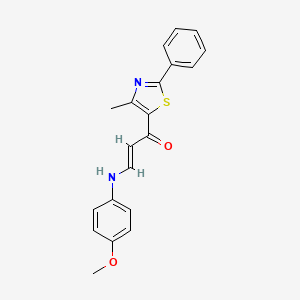
(E)-3-(4-methoxyanilino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-methoxyanilino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one, also known as 4-methoxyanilino-4-methyl-2-phenyl-1,3-thiazol-5-yl-2-propen-1-one, is a novel synthetic compound with a wide range of applications in scientific research. It has been used in multiple fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using various methods and has been found to be an effective tool for studying the mechanisms of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of laboratory experiments. In
Applications De Recherche Scientifique
Synthetic Chemistry Applications
The compound has been explored as a precursor in the synthesis of complex molecules and heterocycles, which are crucial in medicinal chemistry and materials science. For instance, a study demonstrated the formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors, including compounds structurally related to "(E)-3-(4-methoxyanilino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one". These processes involve cyclocondensation reactions, showcasing the compound's utility in constructing pharmacologically relevant heterocycles (Mahesha et al., 2021).
Molecular Docking and Quantum Chemical Calculations
The compound's analogs have been subjected to molecular docking and quantum chemical calculations to predict their biological effects and interaction with proteins. This approach helps in understanding the compound's potential as a bioactive molecule and its interaction mechanism at the molecular level. For example, research involving molecular structure analysis and spectroscopic data of related molecules emphasizes the role of such compounds in drug discovery and development processes (Viji et al., 2020).
Antimicrobial Activity
Research has also delved into the antimicrobial properties of thiazole derivatives, including molecules similar to "this compound". These studies have identified several compounds with potent activity against a range of bacteria and fungi, highlighting the potential of such molecules in developing new antimicrobial agents. The synthesis of these compounds and their evaluation against various microorganisms underscore the importance of thiazole derivatives in addressing the need for novel antimicrobial drugs (Liaras et al., 2011).
Propriétés
IUPAC Name |
(E)-3-(4-methoxyanilino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-14-19(25-20(22-14)15-6-4-3-5-7-15)18(23)12-13-21-16-8-10-17(24-2)11-9-16/h3-13,21H,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAWDUQZICHAMQ-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CNC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
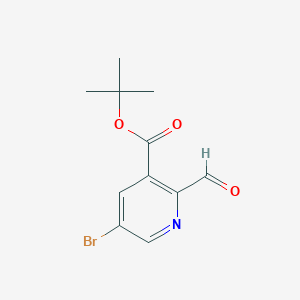
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-ethylsulfonylbenzamide](/img/structure/B2863216.png)
![N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)oxazol-2-yl)benzamide](/img/structure/B2863218.png)
![4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2863219.png)
![(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2863221.png)
![N-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2863222.png)
![4-{2-[cyclohexyl(prop-2-yn-1-yl)amino]acetamido}-N,N-dimethylbenzamide](/img/structure/B2863223.png)
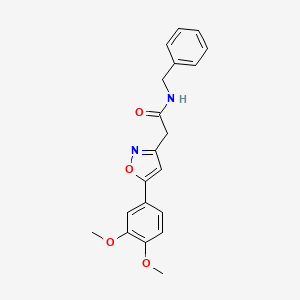
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2863225.png)


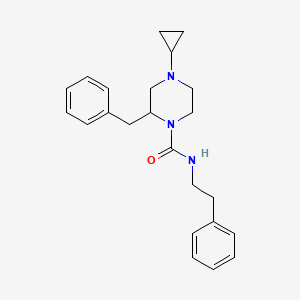
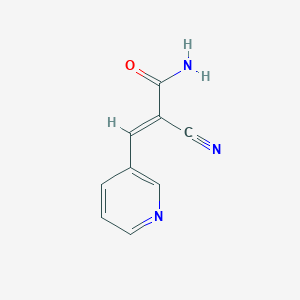
![5-Oxaspiro[2.5]octan-2-ylmethanamine;hydrochloride](/img/structure/B2863235.png)
